molecular formula C7H16O B1288327 2,2,3-Trimethylbutan-1-ol CAS No. 55505-23-2

2,2,3-Trimethylbutan-1-ol

Cat. No.: B1288327
CAS No.: 55505-23-2
M. Wt: 116.2 g/mol
InChI Key: FAMOAJMEFGYSNY-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutan-1-ol is a primary alcohol with the molecular formula C7H16O and a molecular weight of 116.2013 g/mol . It is also known as thexylmethanol. This compound is characterized by its clear, colorless appearance and distinctive odor. It is commonly used in various chemical processes and has significant applications in scientific research.

Scientific Research Applications

2,2,3-Trimethylbutan-1-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3-Trimethylbutan-1-ol can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from neopentyl glycol. The process includes the use of n-butyllithium in tetrahydrofuran and hexane, followed by cooling with acetone-dry ice under an inert atmosphere . The reaction conditions typically involve temperatures ranging from 0°C to 20°C.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of advanced equipment and controlled environments ensures high yield and purity of the final product. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form aldehydes or ketones, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropan-1-ol
  • 2,3-Dimethylbutan-1-ol
  • 3,3-Dimethylbutan-1-ol

Uniqueness

2,2,3-Trimethylbutan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its branched structure provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,2,3-trimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMOAJMEFGYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595861
Record name 2,2,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55505-23-2
Record name 2,2,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol, 2,2,3-trimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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